3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole
Overview
Description
3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole is an intriguing compound featuring a complex structure that incorporates both a pyrazine and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-9-ethyl-9H-carbazole typically involves multi-step organic synthesis. Key synthetic steps may include the formation of the hexahydropyrrolo[1,2-a]pyrazine ring system, the introduction of the carbazole moiety, and final coupling reactions. These reactions may involve the use of catalysts, reagents like Grignard reagents or organolithium compounds, and specific reaction conditions such as temperature control and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial-scale production of this compound would likely involve similar steps as the laboratory synthesis but optimized for larger scales. This includes the use of continuous flow reactors, large-scale chromatography for purification, and rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole or pyrazine moieties.
Reduction: Selective reduction can be performed to modify functional groups or to alter the saturation of the cyclohexyl ring.
Substitution: Both nucleophilic and electrophilic substitutions can occur, especially on the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with organolithium reagents.
Major Products
The major products from these reactions depend on the specific reagents and conditions but can include various substituted carbazoles and pyrazines, as well as oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the development of new materials and compounds.
Biology: Potential use as a probe in studying biological systems due to its unique structural properties.
Medicine: Investigated for its potential pharmacological activities, including anti-cancer or neuroprotective effects.
Industry: May be used in the development of organic electronics or as a component in advanced materials.
Mechanism of Action
The compound's mechanism of action will depend on its specific application:
Biological Activity: May interact with molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects.
Material Science: Its structure may facilitate electron transport or light-emitting properties in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds like 3,6-Dibromo-9-ethylcarbazole.
Pyrazine Derivatives: Examples include 2,3-Dimethylpyrazine.
Uniqueness
The unique combination of a cyclohexyl-hexahydropyrrolo[1,2-a]pyrazine with a carbazole moiety sets this compound apart, potentially offering enhanced or novel properties in various applications compared to more traditional compounds.
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Properties
IUPAC Name |
3-[(1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-9-ethylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3/c1-2-31-25-12-7-6-11-23(25)24-19-21(14-15-26(24)31)20-30-18-17-29-16-8-13-27(29)28(30)22-9-4-3-5-10-22/h6-7,11-12,14-15,19,22,27-28H,2-5,8-10,13,16-18,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPMAALZHMJSHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN4CCCC4C3C5CCCCC5)C6=CC=CC=C61 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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